molecular formula C16H16ClNO B5889347 N-(4-chlorobenzyl)-2,4-dimethylbenzamide

N-(4-chlorobenzyl)-2,4-dimethylbenzamide

Cat. No. B5889347
M. Wt: 273.75 g/mol
InChI Key: FIFREKFQCMEUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2,4-dimethylbenzamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DMBC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.78 g/mol.

Mechanism of Action

N-(4-chlorobenzyl)-2,4-dimethylbenzamide is believed to exert its biological activity through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes that play a role in the inflammatory response, and their inhibition by N-(4-chlorobenzyl)-2,4-dimethylbenzamide may lead to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2,4-dimethylbenzamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chlorobenzyl)-2,4-dimethylbenzamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-2,4-dimethylbenzamide is its ease of synthesis, which makes it readily available for use in various lab experiments. However, one limitation is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorobenzyl)-2,4-dimethylbenzamide. One area of interest is its potential as a drug candidate for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and efficacy in vivo. Another area of interest is its potential as a building block for the synthesis of novel compounds with potential biological activity. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chlorobenzyl)-2,4-dimethylbenzamide and its potential applications in various fields.

Synthesis Methods

N-(4-chlorobenzyl)-2,4-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzyl chloride with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(4-chlorobenzyl)-2,4-dimethylbenzamide has been studied for its potential application in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, N-(4-chlorobenzyl)-2,4-dimethylbenzamide has been used as a building block for the synthesis of various compounds. In medicinal chemistry, N-(4-chlorobenzyl)-2,4-dimethylbenzamide has been studied for its potential as an anti-inflammatory agent and as a potential drug candidate for the treatment of cancer. In material science, N-(4-chlorobenzyl)-2,4-dimethylbenzamide has been used as a precursor for the synthesis of various metal-organic frameworks.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-3-8-15(12(2)9-11)16(19)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFREKFQCMEUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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